2,2-Difluoro-1-methylcyclopentane-1-carboxylic acid
CAS No.: 1784302-90-4
Cat. No.: VC2880361
Molecular Formula: C7H10F2O2
Molecular Weight: 164.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1784302-90-4 |
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Molecular Formula | C7H10F2O2 |
Molecular Weight | 164.15 g/mol |
IUPAC Name | 2,2-difluoro-1-methylcyclopentane-1-carboxylic acid |
Standard InChI | InChI=1S/C7H10F2O2/c1-6(5(10)11)3-2-4-7(6,8)9/h2-4H2,1H3,(H,10,11) |
Standard InChI Key | KCPKXCBWPUZJAP-UHFFFAOYSA-N |
SMILES | CC1(CCCC1(F)F)C(=O)O |
Canonical SMILES | CC1(CCCC1(F)F)C(=O)O |
Introduction
Structural Characteristics and Identification
2,2-Difluoro-1-methylcyclopentane-1-carboxylic acid possesses several unique structural features that define its chemical identity and properties. The compound contains a five-membered cyclopentane ring with a quaternary carbon at position 1, bearing both a methyl group and a carboxylic acid moiety. The adjacent carbon (position 2) contains two fluorine atoms, creating a geminal difluoro arrangement that significantly influences the compound's electronic properties.
Molecular Identity
The compound is identified by the following parameters:
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IUPAC Name: 2,2-difluoro-1-methylcyclopentane-1-carboxylic acid
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Molecular Formula: C7H10F2O2
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Molecular Weight: 164.15 g/mol
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CAS Registry Number: 1784302-90-4
Structural Representation
The structure can be represented using various notations, including:
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InChI: InChI=1S/C7H10F2O2/c1-6(5(10)11)3-2-4-7(6,8)9/h2-4H2,1H3,(H,10,11)
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InChI Key: KCPKXCBWPUZJAP-UHFFFAOYSA-N
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Canonical SMILES: CC1(CCCC1(F)F)C(=O)O
The quaternary carbon at position 1 creates a rigid structure, while the geminal difluoro substitution introduces unique electronic properties that influence the compound's reactivity and biological interactions. The cyclopentane ring provides conformational rigidity, distinguishing this compound from its open-chain counterparts.
Physical and Chemical Properties
The physical and chemical properties of 2,2-Difluoro-1-methylcyclopentane-1-carboxylic acid are largely influenced by the presence of the carboxylic acid group, the difluoro substitution, and the cyclopentane ring structure.
Physical Properties
Based on its structure, 2,2-Difluoro-1-methylcyclopentane-1-carboxylic acid is expected to exhibit the following physical properties:
Property | Value or Description |
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Physical State | Solid at room temperature |
Appearance | White to off-white crystalline powder |
Molecular Weight | 164.15 g/mol |
Melting Point | Expected range: 80-120°C (estimated) |
Boiling Point | Expected to decompose before boiling |
Solubility | Soluble in organic solvents (e.g., alcohols, ethers); partially soluble in water due to carboxylic acid group |
Log P | Estimated 1.5-2.5 (indicating moderate lipophilicity) |
Chemical Properties
The chemical behavior of this compound is defined by several key functional groups:
The carboxylic acid group (-COOH) exhibits typical acidic properties with a pKa estimated to be around 4-5, similar to other tertiary carboxylic acids. This functional group can readily participate in esterification, amidation, and reduction reactions, making it a valuable handle for chemical modifications.
The geminal difluoro substitution at the C-2 position introduces significant electronic effects due to the high electronegativity of fluorine atoms. This arrangement:
The quaternary carbon bearing the methyl group and carboxylic acid provides steric hindrance that can influence reaction pathways and binding interactions with biological targets.
Chemical Reactivity
2,2-Difluoro-1-methylcyclopentane-1-carboxylic acid demonstrates various reaction pathways owing to its distinct functional groups.
Carboxylic Acid Reactions
The carboxylic acid functional group can undergo several classical transformations:
Esterification: Reaction with alcohols in the presence of acid catalysts yields the corresponding esters. The reaction proceeds through nucleophilic attack of the alcohol on the carboxyl carbon, followed by elimination of water.
Amidation: Reaction with amines produces amides, which are important linkages in peptide chemistry and pharmaceutical development. This typically requires activation of the carboxylic acid using coupling agents.
Reduction: The carboxylic acid can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride. This transformation is valuable for creating alcohol derivatives with different physical properties.
Decarboxylation: Under specific conditions, the compound may undergo decarboxylation, especially if the reaction is facilitated by the adjacent quaternary carbon center.
Fluorine-Related Chemistry
The geminal difluoro group introduces unique reactivity patterns:
Hydrogen Bonding: The fluorine atoms can participate in hydrogen bonding as acceptors, influencing intermolecular interactions and potential biological activities.
Electronic Effects: The electron-withdrawing nature of the difluoro group influences the reactivity of nearby functional groups, particularly enhancing the acidity of the carboxylic acid.
Cyclopentane Ring Properties
Conformational Rigidity: The ring structure restricts conformational freedom, potentially enhancing binding specificity in biological systems.
Ring Strain: The five-membered ring contains some inherent strain that can influence reaction energetics, particularly in ring-opening or rearrangement reactions.
Synthesis Methods
The synthesis of 2,2-Difluoro-1-methylcyclopentane-1-carboxylic acid likely involves several strategic approaches, though specific literature on its synthesis is limited in the available search results.
Precursors and Starting Materials
Key precursors for the synthesis might include:
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1-Methylcyclopentane-1-carboxylic acid
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2,2-Difluorocyclopentane derivatives
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Appropriately functionalized difluorinated building blocks
Reaction Conditions and Considerations
The synthesis would likely require careful control of reaction conditions:
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Temperature control to manage selectivity
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Appropriate solvent selection for fluorination reactions
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Catalyst choices for specific transformations
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Protection/deprotection strategies for functional group compatibility
A full synthetic route would need to consider the quaternary carbon center's formation, which often presents challenges in organic synthesis due to steric hindrance.
Applications and Research Significance
2,2-Difluoro-1-methylcyclopentane-1-carboxylic acid has potential applications across multiple scientific disciplines.
Pharmaceutical Applications
The compound's structural features make it particularly interesting for pharmaceutical development:
Drug Design: The difluoro motif is increasingly important in medicinal chemistry for modulating the properties of drug candidates. The geminal difluoro group can:
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Alter lipophilicity and membrane permeability
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Increase metabolic stability by blocking potential sites of oxidative metabolism
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Modify the electronic properties of adjacent functional groups
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Enhance binding interactions with target proteins through fluorine-specific interactions
Building Block: As a functionalized scaffold, the compound could serve as a building block for constructing more complex pharmaceutical agents, particularly where conformational rigidity is desired.
Bioisosteric Replacement: The 2,2-difluorocyclopentane motif might function as a bioisostere for other ring systems in existing drugs, potentially improving pharmacokinetic properties.
Chemical Research Applications
In synthetic organic chemistry, the compound has several potential uses:
Synthetic Intermediate: The carboxylic acid group provides a versatile handle for further functionalization, making the compound valuable as an intermediate in multi-step syntheses.
Methodology Development: The compound could serve as a model substrate for developing new synthetic methodologies, particularly those involving fluorinated compounds.
Structure-Activity Relationship Studies: By comparing the properties and activities of this compound with non-fluorinated or differently fluorinated analogues, researchers can gain insights into the effects of fluorine substitution on chemical and biological properties.
Analytical Chemistry Applications
The compound may serve as:
Reference Standard: For analytical method development and validation in studies involving related compounds.
Internal Standard: In quantitative analyses of similar compounds, particularly in pharmaceutical quality control.
Comparison with Related Compounds
Understanding the relationship between 2,2-Difluoro-1-methylcyclopentane-1-carboxylic acid and structurally similar compounds provides valuable context for its properties and applications.
Comparison with Non-Fluorinated Analogues
The most direct comparison is with 1-methylcyclopentane-1-carboxylic acid, which lacks the difluoro substitution:
Property | 2,2-Difluoro-1-methylcyclopentane-1-carboxylic acid | 1-Methylcyclopentane-1-carboxylic acid |
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Acidity | Higher acidity due to electron-withdrawing F atoms | Lower acidity |
Lipophilicity | Moderately lipophilic despite F atoms | Generally more lipophilic |
Metabolic Stability | Enhanced at C-2 position | Potentially vulnerable to oxidation at C-2 |
Hydrogen Bonding | Additional H-bond acceptors (F atoms) | Fewer H-bond acceptors |
Conformational Effects | More rigid conformation due to F atoms | More conformational flexibility |
The presence of fluorine atoms in 2,2-Difluoro-1-methylcyclopentane-1-carboxylic acid significantly alters its electronic distribution, resulting in modified reactivity, particularly increased acidity of the carboxylic acid group.
Comparison with Other Fluorinated Cycloalkane Carboxylic Acids
A comparison with 2,2-difluoro-3-methylcyclopropane-1-carboxylic acid highlights the effect of ring size on properties:
Property | 2,2-Difluoro-1-methylcyclopentane-1-carboxylic acid | 2,2-difluoro-3-methylcyclopropane-1-carboxylic acid |
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Ring Strain | Moderate (5-membered ring) | High (3-membered ring) |
Conformational Flexibility | Limited but present | Highly restricted |
Reactivity | Moderate | Enhanced due to ring strain |
Spatial Arrangement | More extended structure | Compact structure |
The larger cyclopentane ring in 2,2-Difluoro-1-methylcyclopentane-1-carboxylic acid provides a different spatial arrangement of functional groups compared to the cyclopropane analogue, potentially affecting its binding interactions with biological targets.
Structure-Activity Relationship Insights
Understanding the relationship between the structure of 2,2-Difluoro-1-methylcyclopentane-1-carboxylic acid and its biological activity provides valuable insights for drug design and development.
Impact of Difluoro Substitution
The geminal difluoro group at the C-2 position likely influences biological activity through several mechanisms:
Conformational Effects: The difluoro substitution can restrict the conformational flexibility of the cyclopentane ring, potentially locking the molecule into bioactive conformations.
Electronic Effects: The electron-withdrawing nature of fluorine alters the electron density distribution throughout the molecule, affecting its interactions with biological targets.
Hydrogen Bonding: Fluorine atoms can participate as hydrogen bond acceptors, though these interactions are generally weaker than those involving oxygen or nitrogen.
Metabolic Stability: The difluoro group blocks potential sites of metabolic attack, potentially extending the compound's half-life in biological systems.
Current Research and Future Directions
Although specific research on 2,2-Difluoro-1-methylcyclopentane-1-carboxylic acid is limited in the available search results, several emerging trends in related fields suggest potential future directions.
Emerging Applications in Medicinal Chemistry
The growing interest in fluorinated compounds for drug development suggests potential applications:
Metabolically Stable Scaffolds: The difluorocyclopentane motif could serve as a metabolically stable scaffold in drug design, particularly where cyclic structures are required.
Bioisosteric Replacements: Further exploration of the difluorocyclopentane unit as a bioisostere for other ring systems or functional groups could lead to improved drug candidates.
Fragment-Based Drug Design: The compound could be utilized in fragment-based approaches, where small, structurally diverse molecules are screened for binding to target proteins.
Synthetic Methodology Development
Advances in fluorination chemistry could facilitate more efficient synthesis of this and related compounds:
Selective Fluorination: Development of more selective fluorination methods could improve the synthesis of geminal difluoro compounds.
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